Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate is an organic compound classified within the cyclohexanone family. This compound features a cyclohexane ring that is substituted with a methyl group, a propyl group, and a carboxylate ester, making it useful in various chemical syntheses and scientific applications. Its unique structure allows for diverse reactivity, which is leveraged in both academic research and industrial applications.
The compound has the following characteristics:
It is primarily sourced from chemical suppliers and is utilized in both laboratory and industrial settings for its reactivity and potential applications in pharmaceuticals and agrochemicals.
The synthesis of methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate typically involves several synthetic routes:
The reaction conditions must be carefully controlled to ensure high yields. The use of catalysts can further improve reaction rates and selectivity.
The molecular structure of methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate can be represented with the following data:
| Property | Data |
|---|---|
| IUPAC Name | Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate |
| InChI | InChI=1S/C12H20O3/c1-4-5-9-7... |
| InChI Key | XHAVGMFVTVBIHQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CC(C(=O)CC1C)C(=O)OC |
This compound features a cyclohexane ring with various substituents that contribute to its chemical properties and reactivity.
Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate undergoes several types of chemical reactions:
These reactions are essential for synthesizing more complex organic molecules.
The choice of reagents and conditions significantly affects the outcome of these reactions, influencing both yield and selectivity.
The mechanism of action for methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, particularly enzymes. The compound can act as an enzyme inhibitor or modulator, potentially affecting various biochemical pathways. The structural features allow it to fit into enzyme active sites, thereby altering their activity and leading to desired biological effects.
Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate exhibits several notable physical properties:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are crucial for understanding its behavior in different environments and applications.
Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate has diverse applications across several scientific fields:
Its versatility makes it a valuable compound in both research and industrial applications.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: